![molecular formula C23H36N2OS B2720750 2-Heptyl-5-(4-octoxyphenyl)-1,3,4-thiadiazole CAS No. 77477-63-5](/img/structure/B2720750.png)
2-Heptyl-5-(4-octoxyphenyl)-1,3,4-thiadiazole
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Description
Scientific Research Applications
Synthesis and Material Applications
Novel Synthetic Methodologies : A study on 1,3,4-thiadiazole-2-carboxylate esters presents a novel chemoselective ring-closure methodology for the preparation of these compounds. This research highlights the potential of 1,3,4-thiadiazole esters as self-organizing materials for ferroelectric applications due to their ability to promote the formation of tilted smectic phases, especially the smectic C phase, more effectively than their phenyl-based counterparts (Sybo et al., 2007).
Corrosion Inhibition : The use of 2,5-disubstituted 1,3,4-thiadiazoles as corrosion inhibitors for mild steel in acidic environments was investigated. This study showcases their good inhibition properties and explores the correlation between experimental inhibition efficiencies and quantum chemical parameters, offering insights into the design of more effective corrosion inhibitors (Bentiss et al., 2007).
Anticancer and Antimicrobial Potential
Antimicrobial Agents : Research into formazans derived from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole has shown moderate antimicrobial activity against various bacterial and fungal strains. This suggests the potential of thiadiazole derivatives in developing new antimicrobial agents (Sah et al., 2014).
Anticancer Activities : Novel heterocyclic compounds incorporating the 1,3,4-thiadiazole moiety have been synthesized and evaluated for their potential as antimicrobial and anticancer agents. Some derivatives displayed strong antimicrobial activity and significant antitumor activity against various human cancer cell lines, highlighting the therapeutic potential of 1,3,4-thiadiazole derivatives (El-Naggar et al., 2019).
properties
IUPAC Name |
2-heptyl-5-(4-octoxyphenyl)-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2OS/c1-3-5-7-9-11-13-19-26-21-17-15-20(16-18-21)23-25-24-22(27-23)14-12-10-8-6-4-2/h15-18H,3-14,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAUWNKCUHZKOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NN=C(S2)CCCCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Heptyl-5-(4-octoxyphenyl)-1,3,4-thiadiazole |
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